![molecular formula C19H18N2O3S B4649790 N-(2-ethoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4649790.png)
N-(2-ethoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Overview
Description
N-(2-ethoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, commonly known as EMCTU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. EMCTU has been synthesized and investigated for its potential use as an anti-cancer agent due to its unique structure and mechanism of action.
Mechanism of Action
The exact mechanism of action of EMCTU is not fully understood. However, it is believed that EMCTU exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. EMCTU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EMCTU has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, EMCTU has been shown to have anti-inflammatory and antioxidant properties. EMCTU has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of EMCTU is its broad-spectrum anti-cancer activity. EMCTU has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one limitation of EMCTU is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
Future Directions
There are many potential future directions for research on EMCTU. One area of interest is the development of more efficient synthesis methods for EMCTU, which could increase its availability for further study. Another area of interest is the investigation of the potential use of EMCTU in combination with other anti-cancer agents for increased efficacy. Additionally, further studies are needed to fully understand the mechanism of action of EMCTU and its potential applications in the treatment of cancer and other diseases.
Scientific Research Applications
EMCTU has been extensively studied for its potential use as an anti-cancer agent. In vitro studies have shown that EMCTU is effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. EMCTU has also been shown to inhibit tumor growth in animal models of cancer.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-23-16-7-5-4-6-15(16)21-19(25)20-13-8-9-14-12(2)10-18(22)24-17(14)11-13/h4-11H,3H2,1-2H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDVTSPCPSMVCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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